molecular formula C20H21F6N7O4S B607306 Enasidenib mesylate CAS No. 1650550-25-6

Enasidenib mesylate

カタログ番号 B607306
CAS番号: 1650550-25-6
分子量: 569.48
InChIキー: ORZHZQZYWXEDDL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Enasidenib, also known as AG-221 and CC-90007, is a potent and selective IDH2 inhibitor with potential anticancer activity . It is used to treat acute myeloid leukemia (AML) with an isocitrate dehydrogenase-2 (IDH2) mutation in patients who have not responded to other treatments or to those whose cancer has come back after treatment .


Molecular Structure Analysis

Enasidenib has a molecular formula of C19H17F6N7O and a molar mass of 473.383 g·mol −1 . It is a small molecule inhibitor of the isocitrate dehydrogenase 2 (IDH2) enzyme .


Chemical Reactions Analysis

Enasidenib primarily targets the mutant IDH2 variants R140Q, R172S, and R172K with higher potency than the wild type enzyme form . Inhibition of the enzyme leads to decreased levels of 2-hydroxyglutarate (2-HG) and promotion of proper differentiation and clonal proliferation of cells of the myeloid lineage .


Physical And Chemical Properties Analysis

Enasidenib mesylate has a chemical formula of C20H21F6N7O4S and a molecular weight of 569.48 . It is a crystalline solid .

科学的研究の応用

  • Enasidenib in Relapsed or Refractory AML : Enasidenib has been approved for the treatment of adults with relapsed or refractory acute myeloid leukemia (AML) and an IDH2 mutation. It acts as a mutant isocitrate dehydrogenase-2 (IDH2) protein inhibitor, promoting differentiation of leukemic myeloblasts (Fathi et al., 2018).

  • First Global Approval : Enasidenib's global approval was a significant milestone in targeted therapy for AML. Its development and subsequent approval in the USA marked a new era in precision medicine for AML treatment (Kim, 2017).

  • Combination Therapy in AML : The combination of enasidenib with other chemotherapy agents, such as azacitidine, has shown to be effective in improving overall response rates compared to monotherapy in newly diagnosed, mutant-IDH2 AML patients (Dinardo et al., 2021).

  • Differentiation Syndrome and Other Adverse Events : The treatment with enasidenib can lead to differentiation syndrome, a potentially lethal clinical entity, occurring in approximately 12% of enasidenib-treated patients with mutant-IDH2 R/R AML. Prompt recognition and management of this syndrome are essential (Fathi et al., 2018).

  • Treatment in Older Patients : Enasidenib has been found effective and well-tolerated in older patients with previously untreated mutant-IDH2 AML, providing a therapeutic option for patients not fit for standard treatment (Pollyea et al., 2017).

  • First Clinical Trial Results : The first clinical trial of enasidenib suggested it was safe and improved survival in patients with relapsed or refractory AML. It induced responses in 40.3% of patients, with a median overall survival of 9.3 months (Cancer Discovery, 2017).

  • Enasidenib in Combination with Azacitidine : The combination of enasidenib or ivosidenib with azacitidine showed preliminary results in treating patients with newly diagnosed AML. This combination regimen was generally well-tolerated and demonstrated encouraging efficacy (Dinardo et al., 2017).

  • Rare Manifestation of Differentiation Syndrome : A case of thyroiditis as a rare manifestation in the treatment of AML with enasidenib-induced differentiation syndrome was reported, highlighting the need for awareness of potential unusual adverse effects (Annamaraju et al., 2020).

  • Use in High-Risk IDH2-Mutant Myelodysplastic Syndrome : Enasidenib has been explored for use in high-risk IDH2-mutant myelodysplastic syndrome, showing effectiveness both in combination with azacitidine for treatment-naïve high-risk MDS and as a single agent after prior HMA therapy (Dinardo et al., 2022).

  • Improved Survival in R/R AML with IDH2 Mutations : A study using historical data and propensity score matching analysis showed improved survival with enasidenib compared to standard of care in R/R AML associated with IDH2 mutations (de Botton et al., 2021).

Safety And Hazards

Enasidenib may cause serious side effects, including differentiation syndrome, which can be fatal if not treated . Common side effects include nausea, vomiting, diarrhea, increased levels of bilirubin, and decreased appetite . It is very toxic if swallowed, irritating to skin, and may cause serious damage to eyes .

将来の方向性

Enasidenib has been approved in the USA for the treatment of adults with relapsed or refractory acute myeloid leukemia (AML) and an IDH2 mutation as detected by an FDA-approved test . It is at various stages of development in other countries for AML, myelodysplastic syndromes, and solid tumors .

特性

IUPAC Name

methanesulfonic acid;2-methyl-1-[[4-[6-(trifluoromethyl)pyridin-2-yl]-6-[[2-(trifluoromethyl)pyridin-4-yl]amino]-1,3,5-triazin-2-yl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6N7O.CH4O3S/c1-17(2,33)9-27-15-30-14(11-4-3-5-12(29-11)18(20,21)22)31-16(32-15)28-10-6-7-26-13(8-10)19(23,24)25;1-5(2,3)4/h3-8,33H,9H2,1-2H3,(H2,26,27,28,30,31,32);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZHZQZYWXEDDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=NC(=NC(=N1)C2=NC(=CC=C2)C(F)(F)F)NC3=CC(=NC=C3)C(F)(F)F)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F6N7O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501027943
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enasidenib mesylate

CAS RN

1650550-25-6
Record name Enasidenib mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1650550256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enasidenib mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501027943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENASIDENIB MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UF6PC17XAV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
J Gras - Drugs Future, 2017 - access.portico.org
Acute myeloid leukemia (AML) is the most common acute leukemia affecting adults. The median age at diagnosis is 67 years, and 5-year relative survival is a dismal 26%. The standard …
Number of citations: 1 access.portico.org
J Gras - Drugs of the Future, 2017 - access.portico.org
… Enasidenib mesylate … Enasidenib mesylate can be obtained by lithiation of 2-(trifluoromethyl)pyridine (I) with BuLi in the presence of … Enasidenib mesylate …
Number of citations: 2 access.portico.org
AT Fathi, CD DiNardo, I Kline, L Kenvin, I Gupta… - JAMA …, 2018 - jamanetwork.com
… , and appropriate approaches to management of isocitrate dehydrogenase differentiation syndrome, an unexpected event observed in the first clinical study of enasidenib mesylate, …
Number of citations: 172 jamanetwork.com
J Sweta, R Khandelwal, S Srinitha… - Asian Pacific journal …, 2019 - ncbi.nlm.nih.gov
… Two compounds were selected from established docked results: Enasidenib mesylate (… (PubChem CID-89699486) and Enasidenib mesylate display low GI-Gastrointestinal absorption …
Number of citations: 23 www.ncbi.nlm.nih.gov
P Annamaraju, S Gopishetty, N Goparaju… - Case Reports in …, 2020 - karger.com
… Enasidenib mesylate is a selective mutant inhibitor of isocitrate dehydrogenase 2 (IDH2) protein, which promotes the differentiation of leukemic myoblasts. It was recently approved by …
Number of citations: 3 karger.com
CD DiNardo, AH Wei - Blood, The Journal of the American …, 2020 - ashpublications.org
The acute myeloid leukemia (AML) treatment landscape has changed substantially since 2017. New targeted drugs have emerged, including venetoclax to target B-cell lymphoma 2, …
Number of citations: 212 ashpublications.org
SA Patel - JAMA oncology, 2018 - jamanetwork.com
… , a liposome-encapsulated formulation of daunorubicin-cytarabine, the FLT3 inhibitor midostaurin, and the mutant isocitrate dehydrogenase 2 (mIDH2) inhibitor enasidenib mesylate. …
Number of citations: 4 jamanetwork.com
J Chen, J Yang, Q Wei, L Weng… - Cell …, 2020 - biosignaling.biomedcentral.com
… Enasidenib mesylate is an oral and first-in-class inhibitor of the mutant IDH2, which has been approved by the Food and Drug Administration (FDA) in 2017 for treating adult patients …
Number of citations: 9 biosignaling.biomedcentral.com
KA Fennell, CC Bell, MA Dawson - Blood, The Journal of the …, 2019 - ashpublications.org
A hallmark of acute myeloid leukemia (AML) is epigenetic dysregulation, which is initiated by recurrent translocations and/or mutations in transcription factors and chromatin regulators. …
Number of citations: 38 ashpublications.org
A Patel, K Sushko, M Mazer-Amirshahi… - The Journal of …, 2023 - Elsevier
Objective To explore the extent and type of pregnancy and lactation data of newly approved prescription drugs and assess whether the presented recommendations are data-driven, as …
Number of citations: 1 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。